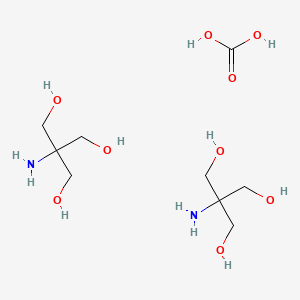

TRIS carbonate

説明

The exact mass of the compound Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality TRIS carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TRIS carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

TRIS carbonate CAS number and molecular weight

This guide serves as an authoritative technical monograph on TRIS Carbonate , a specialized buffer system and salt form utilized in high-performance liquid chromatography (HPLC), ion chromatography (IC), and biopharmaceutical formulations.

Unlike standard Tris-HCl, which introduces corrosive chloride ions and has limited pH flexibility, TRIS Carbonate systems leverage the equilibrium between Tromethamine and Carbonic acid to provide a "clean" ionic environment, often critical for anionic separations and pH-sensitive drug stability.

Identity, Physicochemical Properties, and Applications

Part 1: Chemical Identity & Profile

The term "TRIS Carbonate" chemically refers to the salt formed by the neutralization of Tris(hydroxymethyl)aminomethane (Tromethamine) with Carbonic acid . Commercially, this exists primarily as the 2:1 salt (Di-Tris Carbonate) or the 1:1 salt (Tris Bicarbonate), often sharing the same CAS registry number due to the equilibrium nature of the synthesis.

Core Data Table

| Property | TRIS Carbonate (2:1 Salt) | TRIS Bicarbonate (1:1 Salt) |

| CAS Number | 68123-29-5 | 68123-29-5 (Generic) |

| IUPAC Name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, carbonate (2:[1][2][]1) | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, hydrogen carbonate |

| Molecular Formula | ||

| Molecular Weight | 304.30 g/mol | 183.16 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Highly soluble in water ( | Soluble in water |

| pKa (20°C) | 8.1 (Tris), 6.3/10.3 (Carbonate) | 8.1 (Tris), 6.3/10.3 (Carbonate) |

| pH (0.1M aq) | ~10.5 - 11.5 (Alkaline) | ~8.0 - 8.5 (Near Neutral) |

Critical Note on Stoichiometry: Researchers must verify the certificate of analysis (CoA) from suppliers. "TRIS Carbonate" is frequently sold as the 1:1 bicarbonate form (MW ~183) or the 2:1 carbonate form (MW ~304). For precise buffer formulation, calculating molarity based on the specific MW of the lot is mandatory.

Part 2: Mechanistic Insight & Buffer Dynamics

The TRIS Carbonate system is unique because it combines a weak organic base (Tris) with a volatile weak inorganic acid (Carbonic acid). Unlike Tris-HCl, where the counter-ion (

The Equilibrium Network

The system operates on a dual-equilibrium axis. The Tris moiety buffers around pH 8.1, while the carbonate species shifts between

Figure 1: The dual-buffering mechanism of the Tris-Carbonate system. The presence of carbonate species allows for complex ion-pairing interactions in chromatography.

Part 3: Experimental Protocols

Protocol A: Preparation of 0.1 M Tris-Carbonate Buffer (pH 8.5)

Purpose: To create a chloride-free mobile phase for Anion Exchange Chromatography.

Reagents:

-

Tris Base (High Purity, MW 121.14)

-

Dry Ice (Solid

) or Gaseous -

Ultrapure Water (18.2 MΩ·cm)

Methodology (The "Self-Validating" Workflow):

-

Gravimetric Preparation:

-

Weigh 12.11 g of Tris Base.

-

Dissolve in 900 mL of Ultrapure Water.

-

Validation Point: Measure initial pH. It should be highly alkaline (~10.5–11.0). If <10.0, the Tris base may be degraded (absorbed moisture/CO2).

-

-

Carbonation (The Acidification Step):

-

Option 1 (Controlled): Bubble

gas through a frit into the solution while stirring. Monitor pH continuously. -

Option 2 (Rapid): Add small chunks of washed Dry Ice directly to the solution.

-

Mechanism:

. The protons neutralize the Tris base.

-

-

Equilibration:

-

Continue adding

until pH reaches 8.5 (or target). -

Note: The pH will drift slightly as excess dissolved

outgasses. -

Stabilization Step: Allow the solution to stir open to air for 30 minutes to equilibrate

with the atmosphere. Readjust volume to 1000 mL .

-

-

Final Validation:

-

Filter through a 0.22 µm membrane (Nylon or PES).

-

Check conductivity. Expected range: 3–6 mS/cm (concentration dependent).

-

Protocol B: Quality Control of Commercial Tris Carbonate Salts

Purpose: To determine if the solid salt is the 1:1 or 2:1 form before use.

-

Dissolution: Dissolve 1.0 g of salt in 20 mL water.

-

pH Check:

-

If pH is ~8.0 – 8.5 : It is likely Tris Bicarbonate (1:1) .

-

If pH is >10.0 : It is likely Tris Carbonate (2:1) .

-

-

Titration (Optional): Titrate with 0.1 N HCl. The 2:1 salt will show two distinct inflection points (Carbonate -> Bicarbonate -> Carbonic Acid), while the Tris buffering region overlaps.

Part 4: Applications in Drug Development

Ion Chromatography (IC)

Tris-carbonate is a superior mobile phase for the separation of anions (e.g., chloride, sulfate, nitrate) when the detection method is suppressed conductivity.

-

Advantage: The carbonate background conductivity can be suppressed (converted to carbonic acid/water), lowering the baseline noise compared to Tris-HCl.

-

Selectivity: The bulky Tris cation (

) acts as a dynamic ion-pairing agent, altering the retention times of polarizable anions.

Biopharmaceutical Formulation

Tris carbonate is used as a counter-ion for acidic drug candidates (e.g., NSAIDs like Ketorolac).

-

Solubility: The Tris salt of acidic drugs often exhibits 10–100x higher aqueous solubility than the free acid or sodium salt.

-

Stability: The buffering capacity of the Tris-Carbonate pair protects the API from pH excursions during lyophilization.

Figure 2: Workflow for utilizing Tris Carbonate in enhancing the solubility of acidic Active Pharmaceutical Ingredients (APIs).

References

-

Pharmaffiliates . Tris carbonate - CAS No: 68123-29-5.[2][4][5] Retrieved from

-

ChemicalBook . TRIS CARBONATE Properties and Suppliers. CAS 68123-29-5.[2][4][5] Retrieved from

-

National Institutes of Health (NIH) . Development and Validation of Analytical Approaches for TRIS in Pharmaceutical Formulations. Retrieved from

-

Alfa Chemistry . Tris Carbonate: Physicochemical Properties. Retrieved from

-

Sigma-Aldrich .[6] Tromethamine (Tris Base) Specifications and Buffer Preparation. Retrieved from

Sources

Fundamental Research on TRIS Carbonate Applications: A Technical Guide

The following technical guide synthesizes fundamental research on TRIS carbonate systems, focusing on their unique aqueous chemistry, application in carbon capture, and critical role in biomimetic material synthesis.

Abstract

Tris(hydroxymethyl)aminomethane (TRIS) is ubiquitous as a biological buffer (Tris-HCl), but its interaction with carbonates and carbon dioxide forms a distinct chemical system with high-value applications.[1] This guide explores the "TRIS Carbonate" system—defined not merely as a solid salt, but as the dynamic equilibrium between TRIS, CO₂, and water. This system exhibits unique kinetic instability in its carbamate form, making it ideal for reversible CO₂ capture and as a metastable template for calcium carbonate mineralization in tissue engineering.

Part 1: Fundamental Chemistry & Thermodynamics

The TRIS-Carbonate Species

While TRIS hydrochloride is the standard laboratory reagent, TRIS Carbonate (CAS 68123-29-5) exists as a solid salt, typically described as Carbonic acid, compd.[2] with 2-amino-2-(hydroxymethyl)-1,3-propanediol.[2][3][4][5] However, in research applications, "TRIS carbonate" almost invariably refers to the aqueous species generated in situ.

-

Molecular Formula:

(often 2:1 TRIS:Carbonic Acid)[2] -

Key Characteristic: Unlike simple primary amines (e.g., MEA) that form stable carbamates, TRIS forms an unstable carbamate in aqueous solution due to the steric bulk and hydrogen-bonding capability of its three hydroxymethyl groups.

Reaction Mechanism: The "Instability" Advantage

In standard amine-based CO₂ capture, stability is a double-edged sword: stable carbamates capture CO₂ well but require high energy to regenerate (release the CO₂). TRIS breaks this paradigm.

-

Absorption: TRIS attacks CO₂ to form a zwitterionic adduct.

-

Carbamate Formation: A proton transfer creates the TRIS-carbamate.

-

Hydrolysis (The TRIS Anomaly): In aqueous systems, the TRIS-carbamate rapidly hydrolyzes to form Protonated TRIS (

) and Bicarbonate (

This hydrolysis is driven by the hydroxymethyl groups, which destabilize the carbamate relative to the bicarbonate state. This makes TRIS an energy-efficient "gas carrier" because the CO₂ is stored as bicarbonate (easily reversible) rather than a tightly bound carbamate.

Mechanism Visualization

The following diagram illustrates the reaction pathway, highlighting the critical hydrolysis step that distinguishes TRIS from other primary amines.

Figure 1: Reaction pathway of TRIS with CO₂. Note the rapid hydrolysis of the carbamate intermediate, favoring bicarbonate formation.

Part 2: Application in CO₂ Capture & Utilization

The "Gas Carrier" Protocol

TRIS is used to enhance biomass production in microalgae cultivation by increasing the Dissolved Inorganic Carbon (DIC) capacity of the media without causing the pH crash associated with direct CO₂ bubbling.

Experimental Protocol: TRIS-Enhanced CO₂ Uptake

-

Objective: Maximize CO₂ retention in aqueous media for biological uptake.

-

Reagents: TRIS Base (Solid, >99.9%), Industrial Flue Gas mimic (10-15% CO₂).

Step-by-Step Workflow:

-

Preparation: Prepare a 5–10 mM TRIS solution in deionized water.

-

Loading: Bubble gas mixture through the solution at 25°C.

-

Monitoring: Track pH. Unlike water (which drops to pH ~4), TRIS solution will buffer the transition, stabilizing near pH 7.0–7.5 as it converts CO₂ to

. -

Quantification: Measure DIC (Dissolved Inorganic Carbon) using a TOC analyzer. TRIS systems can typically hold 2–3x more carbon than water alone at equilibrium due to the

equilibrium.

Data Summary: Absorption Efficiency

| Solvent System | pH (Initial) | pH (Equilibrium) | CO₂ Species Dominant | Regeneration Energy |

|---|

| Water | 7.0 | ~4.0 |

Part 3: Biomedical Applications (Simulated Body Fluids)[6][7]

The Metastability Challenge

In bone tissue engineering, Simulated Body Fluid (SBF) is used to test the bioactivity of materials (ability to bond to bone).[6] SBF is essentially a supersaturated TRIS-Carbonate-Phosphate solution. The critical challenge is preventing the spontaneous precipitation of Calcium Carbonate (

The "Tas" Protocol (Revised SBF)

Standard protocols (Kokubo) often result in low carbonate levels (

Protocol: Preparation of 27mM TRIS-SBF[8]

-

Safety: Wear PPE. Avoid glass containers with scratches (nucleation sites).

-

Temperature: Maintain exactly 36.5°C ± 0.5°C.

Reagents (Order of Addition is Critical):

-

Ultrapure Water (700 mL)

-

NaCl (

g) -

(

-

KCl (

g) -

(

-

(

-

TRIS Base (

g) - HCl (Add dropwise to adjust pH to roughly 7.3—do not overshoot)

-

(

-

(

-

Final pH adjustment to 7.40 at 37°C.

Why this order? Calcium is added after the buffering agent (TRIS) and partial pH adjustment to prevent the immediate formation of insoluble

SBF Preparation Logic Diagram

Figure 2: Step-by-step logic for preparing High-Carbonate TRIS-SBF. The sequence prevents premature mineralization.

References

-

Tas, A. C. (2009). Synthesis of biomimetic Ca-hydroxyapatite powders at 37°C in synthetic body fluids. European Journal of Inorganic Chemistry. [Link]

-

RSC Publishing. (2021). Utilisation of Tris(hydroxymethyl)aminomethane as a gas carrier in microalgal cultivation. [Link]

-

PubChem. (2025).[4] Carbonic acid, compd.[4][5] with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2). [Link][2][4][5]

-

DTIC. (1967). Carbon Dioxide Absorption and Desorption by TRIS with Carbonic Anhydrase. [Link]

Sources

- 1. Tris Hydrochloride: Preparation Method, Precautions, Advantages and Limitations_Chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Tris - Wikipedia [en.wikipedia.org]

- 4. Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | C9H24N2O9 | CID 106647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRIS CARBONATE | 68123-29-5 [chemicalbook.com]

- 6. Revised method for preparation of simulated body fluid for assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]

The TRIS-Carbonate System: Physicochemical Dynamics, Artifacts, and Applications in Biochemistry

Executive Summary

In the landscape of biochemical buffering, TRIS (tris(hydroxymethyl)aminomethane) is a ubiquitous standard. However, the specific interaction between TRIS and carbonate species—whether intentional (as in biomineralization studies) or unintentional (via atmospheric

This guide moves beyond the basic "buffer recipe" to analyze the TRIS-Carbonate system . It dissects the nucleophilic attack of TRIS on carbon dioxide, the resulting pH artifacts that compromise drug development stability studies, and the specific utility of this system in controlling calcium carbonate polymorph selection during biomineralization.

Part 1: Physicochemical Dynamics of the TRIS-Carbonate Interaction

The "Hidden" Reaction: Carbamate Formation

Unlike phosphate or citrate buffers, TRIS is a primary amine. It does not merely coexist with dissolved inorganic carbon; it reacts with it. When TRIS base is exposed to carbon dioxide (either atmospheric or dissolved), it undergoes a reversible reaction to form a carbamate species, alongside the expected bicarbonate formation.[1]

The Mechanism:

The lone pair of electrons on the TRIS amine nitrogen attacks the electrophilic carbon of

Implications for Biochemistry:

-

Effective Buffer Concentration: A portion of the TRIS molecules are sequestered as carbamates, slightly altering the effective concentration of the free amine available for proton buffering.

-

Interference: TRIS-carbamates can theoretically interfere with amine-reactive crosslinkers (e.g., NHS-esters) used in bioconjugation, acting as a competitive inhibitor.

Visualization of the Reaction Pathway

Figure 1: The reaction mechanism of TRIS with Carbon Dioxide.[2] Note that while Bicarbonate formation is the dominant pathway in water, the direct Carbamate pathway is unique to amine buffers.

Part 2: Analytical Challenges & Artifacts

The pH Drift Phenomenon

The most critical variable in the TRIS-Carbonate system is pH instability .

-

Atmospheric Absorption: A 0.01 M TRIS solution at pH 10 can drop to pH < 9.0 within hours if left uncapped, due to

absorption forming carbonic acid, which neutralizes the TRIS base. -

Temperature Coefficient: TRIS exhibits a massive temperature coefficient (

pH units/°C).-

Scenario: A TRIS-Carbonate system prepared at 25°C (pH 8.5) will shift to pH ~8.8 at 4°C. This 0.3 pH shift can radically alter enzyme kinetics or calcium carbonate solubility.

-

Data Summary: TRIS vs. Standard Buffers

| Feature | TRIS (Tris(hydroxymethyl)aminomethane) | Phosphate Buffer | Carbonate-Bicarbonate |

| Primary Buffering Range | pH 7.0 – 9.0 | pH 5.8 – 8.0 | pH 9.2 – 10.6 |

| Temp. Coefficient ( | -0.06 (High sensitivity) | -0.0028 (Very stable) | -0.009 (Moderate) |

| CO2 Interaction | Forms Carbamates + Bicarbonates | Minimal (Physical absorption) | Equilibrium shift |

| Biomineralization Role | Modulates polymorphs (Vaterite stabilizer) | Inhibits crystallization (poisons surface) | Reactant source |

| UV Cutoff | < 200 nm | < 200 nm | < 200 nm |

Part 3: Applications in Biomineralization

While often an annoyance in general biochemistry, the TRIS-Carbonate system is a powerful tool in the study of Biomineralization (bone and shell formation).

Polymorph Selection

Calcium Carbonate (

-

The TRIS Effect: Research indicates that TRIS buffer suppresses the transformation of Vaterite to Calcite. The TRIS molecule interacts with the surface of the growing crystal, kinetically trapping the metastable vaterite phase.

-

Mechanism: The hydroxyl groups of TRIS hydrogen-bond with the carbonate ions on the crystal surface, inhibiting the dissolution-reprecipitation required for phase transformation.

Protocol: TRIS-Mediated Crystallization Assay

This protocol is designed for studying the kinetics of

Reagents:

-

Buffer A: 50 mM TRIS-HCl, pH 8.5 (Degassed).

-

Solution B: 100 mM

in Buffer A. -

Solution C: 100 mM

in Buffer A.

Workflow Visualization:

Figure 2: Experimental workflow for controlled Calcium Carbonate precipitation in TRIS buffer.

Part 4: Protocols for "Carbonate-Control"

Protocol: Preparation of Carbonate-Free TRIS (The "Clean" Standard)

For analytical HPLC or mass spectrometry, carbonate contamination causes baseline noise and ghost peaks.

-

Water Preparation: Boil Milli-Q water for 30 minutes or sonicate under vacuum for 20 minutes to remove dissolved

. Keep the container sealed. -

Weighing: Weigh TRIS base (Primary Standard Grade) quickly to minimize air exposure.

-

Dissolution: Dissolve TRIS in the treated water under a nitrogen or argon blanket.

-

pH Adjustment: Use an HCl ampoule (standardized) rather than an open bottle of concentrated acid.

-

Storage: Store in borosilicate glass with a tight seal (parafilm or Teflon tape). Do not store in standard polyethylene bottles for >1 month, as they are permeable to

.

Protocol: Intentional TRIS-Carbonate Buffer (for CE)

Used in Capillary Electrophoresis to modify electroosmotic flow (EOF).

-

Stock A: 100 mM TRIS Base.

-

Stock B: 100 mM Sodium Bicarbonate (

). -

Mixing: Mix Stock A and Stock B to achieve the desired pH (typically pH 8.0 – 9.0).

-

Note: This system relies on the equilibrium between TRIS/TRIS-H+ and

. It is highly sensitive to temperature; run CE capillaries at a strictly controlled temperature (e.g., 25°C).

References

-

Oktavian, R., Taha, M., & Lee, M. J. (2014). Experimental and computational study of CO2 storage and sequestration with aqueous 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) solutions.[2] The Journal of Physical Chemistry A, 118(49), 11572-11582.[2] Link

-

Gebauer, D., et al. (2014). Pre-nucleation clusters as solute precursors in crystallisation. Chemical Society Reviews, 43, 2348-2371. Link

-

Bio-Rad Laboratories. (n.d.). Tris Buffer Preparation and Usage in Electrophoresis. Bio-Rad Tech Note. Link

-

Sigma-Aldrich. (n.d.). Buffer Reference Center: TRIS-HCl Temperature Dependence. Link

-

Fleury, F., et al. (2017). ssDNA degradation along capillary electrophoresis process using a Tris buffer.[3] Electrophoresis, 38(11), 1461-1468. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental and computational study of CO2 storage and sequestration with aqueous 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ssDNA degradation along capillary electrophoresis process using a Tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of TRIS Carbonate

Foreword: The Unseen Workhorse of Biological Stability

For researchers, scientists, and drug development professionals, maintaining physiological pH is not merely a procedural step; it is the foundation upon which reliable and reproducible results are built. In the vast arsenal of buffering agents, Tris(hydroxymethyl)aminomethane, commonly known as TRIS, stands out for its versatility and effectiveness in the physiological pH range.[1][2] While often prepared as a hydrochloride salt, its carbonate form presents unique characteristics and considerations. This guide provides a comprehensive exploration of the core physical and chemical properties of TRIS carbonate, offering field-proven insights into its behavior, preparation, and application. The narrative is structured to explain the causality behind its properties, ensuring a self-validating understanding for the practitioner.

Core Chemical Identity and Molecular Structure

TRIS carbonate is an ionic salt formed from the organic base TRIS and the weak acid, carbonic acid. The TRIS molecule, with the chemical formula (HOCH₂)₃CNH₂, features a primary amine group and three hydrophilic hydroxymethyl groups.[1][2] This structure is fundamental to its properties.

-

IUPAC Name: 2-Amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid[3]

-

Chemical Formula: C₉H₂₄N₂O₉ (representing a 2:1 salt of TRIS to Carbonic Acid)[3]

-

Molecular Weight: 304.30 g/mol [3]

-

Synonyms: TRISCARBONATE, 2-amino-2-(hydroxymethyl)propane-1,3-diol hemicarbonate[3]

The formation of the salt occurs via an acid-base reaction where the primary amine of TRIS is protonated by carbonic acid.

Caption: Formation of the TRIS Carbonate Salt.

Physical Characteristics: A Quantitative Overview

The physical properties of TRIS and its salts are critical for their practical application in laboratory settings. TRIS base is a white crystalline solid.[4][5]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [5][6] |

| Melting Point (TRIS Base) | 167-176 °C | [7] |

| Boiling Point (TRIS Base) | 219-220 °C (at 10 mmHg) | [6] |

| pKa (TRIS conjugate acid) | ~8.1 at 25°C | [1][4] |

| pH (0.1M aqueous solution of TRIS Base) | ~10.4 | [6] |

| Water Solubility (TRIS Base) | 550 g/L (at 25 °C) |

Solubility Profile: The Role of Structure

TRIS is highly soluble in water and other polar solvents, a property conferred by its three hydroxymethyl groups which readily form hydrogen bonds.[8] Its solubility, however, is sensitive to temperature.[9] The carbonate salt form generally maintains high aqueous solubility due to its ionic nature.

Table of TRIS Base Solubility in Various Solvents:

| Solvent | Solubility (mg/mL) |

| Water | 400 |

| Ethylene glycol | 79.1 |

| Methanol | 26 |

| 95% Ethanol | 22 |

| Acetone | 20 |

| Anhydrous ethanol | 14.6 |

| Dimethyl formamide | 14 |

| Ethyl acetate | 0.5 |

| Chloroform | 0.05 |

| Data sourced from Hopax Fine Chemicals, referencing The Merck Index.[8] |

The choice of solvent is critical. While highly soluble in aqueous solutions, preparing concentrated stock solutions in alcohols is less feasible. This high aqueous solubility is a primary reason for its widespread use in biochemical applications.

Chemical Properties and Behavior in Solution

The Buffering Mechanism: A Tale of pKa

The utility of TRIS is anchored in its pKa of approximately 8.1 at 25°C, which makes it an effective buffer in the physiological pH range of 7.0 to 9.0.[1][10] The buffering action relies on the equilibrium between the protonated form (TrisH⁺) and the unprotonated TRIS base.

(HOCH₂)₃CNH₃⁺ ⇌ (HOCH₂)₃CNH₂ + H⁺

When an acid is introduced, the TRIS base accepts a proton, and when a base is added, the protonated TRIS donates a proton, thereby resisting pH changes.[1] The carbonate anion (CO₃²⁻) and its conjugate acid, bicarbonate (HCO₃⁻), also contribute to the overall buffering capacity, although the primary buffering action in a "TRIS carbonate" buffer is typically dominated by the TRIS equilibrium.

Critical Consideration: Temperature Dependence of pH

A crucial, and often overlooked, characteristic of TRIS buffers is the significant effect of temperature on their pH. The pKa of TRIS decreases by approximately 0.03 units for every 1°C increase in temperature.[11]

Why this matters: A buffer prepared to pH 7.5 at 25°C will have a lower pH when used at a common incubation temperature of 37°C. This shift can dramatically impact enzyme activity or binding kinetics. Therefore, it is imperative to adjust the pH of a TRIS buffer at the temperature at which it will be used. For example, a buffer intended for use at 30°C will see its pKa drop from ~8.1 to ~7.95.[11]

Thermal Stability and Decomposition

Carbonate salts, in general, undergo thermal decomposition when heated, typically yielding a metal oxide and carbon dioxide gas.[12][13] While TRIS carbonate is not a metal salt, a similar principle applies. Upon significant heating, it is expected to decompose into its constituent components: TRIS base, water, and carbon dioxide. The TRIS base itself is stable up to its melting and boiling points but will decompose at higher temperatures, producing toxic fumes including nitrogen oxides (NOx) and carbon monoxide (CO).[14][15]

Synthesis and Experimental Protocols

Standard Preparation of a TRIS Buffer

The most common laboratory method for preparing a TRIS buffer does not involve the direct use of a TRIS salt. Instead, TRIS base is dissolved in water, and the pH is adjusted to the desired value using a strong acid, typically hydrochloric acid (HCl).[10]

Protocol: Preparation of 1L of 1M TRIS-HCl Buffer, pH 8.0

-

Weighing: Accurately weigh 121.14 g of TRIS base (MW = 121.14 g/mol ).

-

Dissolution: Dissolve the TRIS base in approximately 800 mL of purified water. Gentle stirring will facilitate dissolution.

-

pH Adjustment: Place the solution on a magnetic stirrer with a calibrated pH probe. Slowly add concentrated HCl while monitoring the pH.

-

Causality: The addition of HCl protonates the TRIS base, forming the conjugate acid (TrisH⁺). The ratio of TrisH⁺ to TRIS base determines the pH according to the Henderson-Hasselbalch equation.

-

-

Final Volume: Once the target pH of 8.0 is reached, transfer the solution to a 1L graduated cylinder and add water to bring the final volume to 1 liter.

-

Sterilization (Optional): If required for the application, sterilize the buffer by autoclaving or filtration. Note that autoclaving can slightly alter the pH.

In-Situ Formation of TRIS Carbonate Buffer

A TRIS carbonate buffer can be prepared by substituting carbonic acid for HCl. Since carbonic acid is unstable, this is practically achieved by bubbling carbon dioxide gas through a solution of TRIS base or by using sodium bicarbonate and adjusting the pH.

Caption: Workflow for Preparing TRIS Carbonate Buffer.

Analytical Characterization Techniques

Validating the properties of a prepared TRIS carbonate solution is essential for quality control in research and manufacturing.

Caption: Analytical Workflow for TRIS Carbonate.

-

Potentiometric Titration: This is the gold standard for experimentally determining the pKa of the buffer system, confirming its effective buffering range.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present: the broad O-H stretches of the hydroxymethyl groups, the N-H stretches of the amine, and the characteristic stretches of the carbonate ion.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure of the TRIS component.

-

X-ray Crystallography: For the solid salt, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of the TRIS cations and carbonate anions in the crystal lattice.[18]

Applications in Drug Development and Life Sciences

The reliability of TRIS-based buffers makes them indispensable across numerous applications:

-

Biochemical Assays: Providing a stable pH environment is critical for studying enzyme kinetics and protein-ligand binding, where minor pH shifts can significantly alter activity.

-

Electrophoresis: TRIS is a key component in common electrophoresis buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) for the separation of nucleic acids, and in Laemmli buffers for SDS-PAGE protein separation.[10]

-

Pharmaceutical Formulations: TRIS is used as a buffer and stabilizer in parenteral drug formulations, including vaccines and monoclonal antibody therapies.[19] Its role is to maintain the pH of the formulation, which is crucial for the stability and efficacy of the active pharmaceutical ingredient (API).

-

Therapeutic Agent: In its medical form, known as tromethamine, TRIS is used to treat severe metabolic acidosis by neutralizing excess acid in the blood.[19][20]

Safety, Handling, and Storage

While TRIS is widely used and generally considered safe for laboratory applications, proper handling is necessary.

-

Hazards: TRIS can cause skin and eye irritation.[21] Inhalation of dust should be avoided.[14]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[21] It can also be corrosive to metals like copper and aluminum.[5]

-

Storage: TRIS is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to protect it from moisture.[21]

Conclusion

TRIS carbonate, and TRIS-based buffers in general, are foundational tools in modern biological and pharmaceutical sciences. Their efficacy is rooted in the chemical structure of the TRIS molecule—specifically the pKa of its primary amine and the solubilizing nature of its hydroxymethyl groups. A thorough understanding of its properties, particularly the profound impact of temperature on pH, is not merely academic; it is a prerequisite for experimental success. By applying the principles and protocols outlined in this guide, researchers and developers can harness the full potential of this versatile buffer, ensuring the integrity and validity of their work.

References

-

Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

-

Lori Industry Co., Ltd. (n.d.). Tris base 77-86-1. Retrieved from [Link]

-

PubChem. (n.d.). Tris(hydroxymethyl)aminomethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

-

DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]

-

GeeksforGeeks. (2023, December 20). Tris Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]

-

Bates, R. G., & Pinching, G. D. (1949). Solubility of tris(hydroxymethyl)aminomethane in water-methanol solvent mixtures and medium effects in the dissociation of the protonated base. Journal of Research of the National Bureau of Standards, 42(5), 419-430. Retrieved from [Link]

-

Ruderman, D. L., & Eyal, A. M. (1981). The crystal and molecular structure of the widely used buffer tris(hydroxymethyl)aminomethane (tris): a plastic crystal precursor, buffer, and acetylcholine attenuator. Journal of Crystal and Molecular Structure, 11(5-6), 183-195. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Tris. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. Retrieved from [Link]

-

Clark, J. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved from [Link]

-

D'Amico, F., et al. (2013). Determination of carbonate in marine solid samples by FTIR-ATR spectroscopy. Analyst, 138(24), 7465-7471. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 19). Understanding Tris: The Multifaceted Role of a Key Biochemical Compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tris(hydroxymethyl)aminomethane. Retrieved from [Link]

-

Bio-Rad. (n.d.). Tris Buffer. Retrieved from [Link]

-

Luff, B. B., & Reed, K. (1979). Use of attenuated total reflectance Fourier transform infrared spectroscopy to identify microbial metabolic products on carbonate mineral surfaces. Applied and Environmental Microbiology, 38(6), 1140-1147. Retrieved from [Link]

Sources

- 1. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 77-86-1: Tris(hydroxymethyl)aminomethane | CymitQuimica [cymitquimica.com]

- 5. loriindustry.com [loriindustry.com]

- 6. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tris Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. carlroth.com [carlroth.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Determination of carbonate in marine solid samples by FTIR-ATR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Use of attenuated total reflectance Fourier transform infrared spectroscopy to identify microbial metabolic products on carbonate mineral surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The structure of crystalline tris: a plastic crystal precursor, buffer, and acetylcholine attenuator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding Tris: The Multifaceted Role of a Key Biochemical Compound - Oreate AI Blog [oreateai.com]

- 20. Tris - Wikipedia [en.wikipedia.org]

- 21. fishersci.com [fishersci.com]

The Pharmacodynamics of Tromethamine (TRIS) and the Carbonate Buffer System

An In-Depth Technical Guide for Drug Development & Critical Care Research

Executive Summary

In biological systems, "TRIS Carbonate" most critically refers to the pharmacodynamic interaction between the amine buffer Tromethamine (THAM; Tris(hydroxymethyl)aminomethane) and the physiological Carbonic Acid/Bicarbonate system. While standard buffers (Sodium Bicarbonate) rely on open-system respiration to eliminate

This guide analyzes the molecular mechanism of this interaction, contrasting it with standard bicarbonate therapy, and provides validated protocols for both in vivo application and in vitro dissolution modeling.

Part 1: Molecular Mechanism of Action

1.1 The Protonation Event

At the core of TRIS activity is the amino group (

The Fundamental Reaction:

-

pKa: 7.8 (at 37°C).

-

Buffering Range: pH 7.0 – 9.0.[1]

-

Physiological State: At pH 7.4, approximately 30% of TRIS remains non-ionized (lipophilic), while 70% is ionized (hydrophilic). This specific ratio is the key determinant of its biological superiority over inorganic bicarbonate.

1.2 The Carbonate Interaction (The "Closed System" Advantage)

When Sodium Bicarbonate (

TRIS interacts with the Carbonate system differently. It consumes the proton from Carbonic Acid, shifting the equilibrium away from

The Stoichiometry of Interaction:

Mechanistic Outcome:

-

Acid Consumption:

is sequestered by the amine. -

Bicarbonate Generation: The reaction yields

, replenishing the body's natural buffer reserves.[2][3] -

CO2 Reduction: By consuming

, TRIS lowers the partial pressure of dissolved

Part 2: Biological Pharmacodynamics[2][4][5][6][7]

2.1 Intracellular vs. Extracellular Buffering

The critical failure of Sodium Bicarbonate in severe acidosis is the "Paradoxical Intracellular Acidosis."

TRIS circumvents this via its non-ionized fraction (30% at pH 7.4).[2]

-

Step 1: Non-ionized TRIS (

) diffuses passively across the lipid bilayer. -

Step 2: Once inside the acidic cytosol (where pH < 7.0), the equilibrium shifts. The lower pH drives protonation.

-

Step 3: TRIS binds intracellular

, effectively trapping the acid as

2.2 Visualization of the Mechanism

The following diagram illustrates the differential transport and buffering logic of TRIS versus Bicarbonate at the cellular level.

Caption: Mechanism of Action: Sodium Bicarbonate generates CO2 which enters cells and worsens acidosis. TRIS enters cells directly to bind protons.

Part 3: Comparative Data Analysis

The following table summarizes the physicochemical and pharmacological distinctions critical for drug development and clinical selection.

| Feature | Sodium Bicarbonate ( | Tromethamine (TRIS/THAM) |

| pKa (37°C) | 6.1 | 7.8 |

| Buffering Capacity | Effective at pH < 6.5 | Effective at pH 7.0 – 9.0 |

| CO2 Generation | High (Requires ventilation) | None (Consumes |

| Intracellular Access | Negligible (Ionized) | High (Non-ionized fraction) |

| Sodium Load | High (Risk of Hypernatremia) | None (Excreted as TRIS-H+) |

| Metabolic Fate | Converted to | 100% Renal Excretion (Unchanged) |

| Primary Indication | Metabolic Acidosis (w/ adequate ventilation) | Metabolic Acidosis (w/ high |

Part 4: Experimental Protocols

4.1 Protocol A: Physiological Tris-Carbonate Buffer Preparation

Context: For use in dissolution testing (simulating intestinal fluid) or cell culture where a stable, bicarbonate-linked buffer is required.

Reagents:

-

Tromethamine (TRIS) Base (MW: 121.14 g/mol )

-

1N Hydrochloric Acid (HCl)

-

Calcium Chloride (

) / Sodium Chloride (

Workflow:

-

Calculation: Determine the required molarity (typically 50mM for physiological simulation).

-

Formula:

-

-

Dissolution: Dissolve TRIS base in 80% of the final volume of deionized water (degassed to prevent premature carbonate formation from air).

-

pH Adjustment (The Critical Step):

-

Place the probe of a calibrated pH meter into the solution.

-

Slowly add 1N HCl while stirring.

-

Target: Adjust to pH 7.4 (or 6.8 for early intestinal simulation).

-

Note: Do not overshoot; back-titrating with NaOH adds unwanted sodium ions.

-

-

Equilibration: Allow the solution to reach 37°C if using immediately, as TRIS pKa is temperature-sensitive (

). -

Final Volume: Add water to reach the final volume.

4.2 Protocol B: Clinical Dosing Calculation (THAM)

Context: For researchers modeling in vivo acidosis correction.

Unlike bicarbonate, TRIS dosing is calculated to correct the Base Deficit (BD) across the entire body water volume (since it penetrates cells).

Formula:

-

Constraint: Maximum daily dose is typically 15 mmol/kg.

-

Administration: Must be given via slow IV infusion (central line preferred) to avoid local venospasm or phlebitis due to the high pH of the concentrate.

References

-

Nahas, G. G. (1962). The Pharmacology of Tris(Hydroxymethyl)Aminomethane (THAM). Pharmacological Reviews, 14(3), 447–472. Link

-

Kallet, R. H., et al. (2005). The Treatment of Acidosis in Acute Lung Injury with Tris-Hydroxymethyl Aminomethane (THAM). American Journal of Respiratory and Critical Care Medicine, 161(4). Link

-

Hoste, E. A., et al. (2005). Sodium bicarbonate versus THAM in ICU patients with mild metabolic acidosis. Journal of Nephrology, 18(3), 303-7. Link

-

PubChem. (2024). Tromethamine (Compound Summary). National Library of Medicine. Link

-

Deranged Physiology. (2023). Properties of THAM (Tris-Hydroxymethyl Aminomethane). Critical Care Medicine Basic Science. Link

Sources

Technical Guide: The Physicochemical Dynamics of TRIS-Carbonate Buffer Systems

Executive Summary

TRIS-Carbonate is a specialized, non-halogenated buffer system utilized primarily in capillary electrophoresis (CE), anionic chromatography, and metabolic assays where chloride ions (common in Tris-HCl) are deleterious to the analyte or detection method.

Unlike standard Tris-HCl, this system introduces a complex equilibrium between the primary amine of Tris (tris(hydroxymethyl)aminomethane) and the dissolved carbonate species. This guide dissects the buffering capacity, the thermodynamic pitfalls (temperature dependence), and the critical "carbamate artifact"—a reaction often overlooked by junior scientists that can compromise experimental reproducibility.

Part 1: The Physicochemical Basis

The Dual-Equilibrium System

The buffering capacity of a TRIS-Carbonate system is not singular; it is a superposition of two distinct acid-base equilibria.

-

The Tris Equilibrium (

at 25°C):-

Role: Provides the primary buffering capacity in the physiological range (pH 7.0 – 9.0).

-

-

The Carbonate Equilibrium (

,-

Role: Acts as the counter-ion source and provides secondary buffering at high pH (>9.5).

-

The Hidden Variable: Carbamate Formation

A critical oversight in this system is the reactivity of the Tris primary amine with dissolved

The Mechanism:

This reaction is reversible but significant.[1] In closed systems (like capped vials), this equilibrium stabilizes. In open systems, atmospheric

System Visualization

The following diagram illustrates the competing equilibria and the carbamate "sink" that researchers must account for.

Figure 1: The Chemical Network of Tris-Carbonate. Note the green node (Carbamate) representing the side-reaction that alters effective buffer concentration.

Part 2: Thermodynamics & Temperature Dependence[2][3]

The most common failure mode with Tris buffers is pH fluctuation due to temperature. Tris exhibits a large enthalpy of ionization (

The Temperature Coefficient ( )

-

Tris:

-

Carbonate:

Implication: If you pH-adjust your Tris-Carbonate buffer at 25°C (room temp) to pH 8.0, and then run your experiment at 4°C (cold room), the pH will rise to approximately 8.58 . This 0.6 pH unit shift is enough to alter enzyme kinetics or electrophoretic mobility drastically.

Comparative Data Table

| Parameter | Tris (Amine) | Carbonate (Counter-ion) | Combined System Impact |

| pKa (25°C) | 8.06 | 6.35 ( | Buffers effectively at pH 7.5–9.0 |

| -0.028 (High) | -0.009 (Low) | High sensitivity to temperature | |

| Interference | Primary Amine | Divalent cations ( | Forms carbamates; precipitates Ca/Mg |

| UV Cutoff | < 200 nm | < 200 nm | Excellent for UV detection |

Part 3: Experimental Workflow (Preparation)

Objective: Prepare 1 L of 100 mM Tris / 100 mM Carbonate Buffer at pH 8.5.

Note: We do not use HCl to adjust pH, as introducing chloride ions defeats the purpose of a carbonate system. We use the ratio of Tris Base to Bicarbonate/Carbonate or

The "Fixed Ratio" Method (Recommended)

This method is most reproducible for Capillary Electrophoresis (CE) as it avoids the variability of bubbling gas.

Reagents:

-

Sodium Bicarbonate (

, MW: 84.01 g/mol ) -

Optional: Sodium Carbonate (

) for higher pH adjustments.

Protocol:

-

Calculation: Determine the molarity required. For a "100 mM" buffer, this usually refers to the Tris concentration.

-

Dissolution: Dissolve 12.11 g of Tris Base in 800 mL of degassed, deionized water (

).-

Expert Tip: Use degassed water to minimize uncontrolled atmospheric

absorption during the initial mixing.

-

-

Titration/Mixing:

-

Add Sodium Bicarbonate solid (or a concentrated stock solution) slowly while monitoring pH.

-

The Bicarbonate acts as the acid source (

) to protonate the Tris Base.

-

-

Equilibration: Allow the solution to stir for 20 minutes. The formation of carbamates will occur initially; waiting ensures the pH reading stabilizes.

-

Final Adjustment: Bring volume to 1 L. Filter through a 0.22

membrane (critical for CE to prevent capillary clogging).

Workflow Diagram

Figure 2: Preparation workflow emphasizing the stabilization step for carbamate equilibrium.

Part 4: Applications & Limitations[4][9]

Primary Application: Capillary Electrophoresis (CE)

Tris-Carbonate is superior to Tris-Borate or Tris-Phosphate for the separation of anions (like organic acids or DNA) in CE.

-

Mechanism: The carbonate ion has high mobility but lower conductivity than chloride. This allows for higher voltages without excessive Joule heating.

-

Reference: See Analytical Chemistry literature regarding background electrolyte optimization [1].

Biological Assays (Photosynthesis)

Used in assays involving Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco).

-

Why? Rubisco requires

/Bicarbonate as a substrate. Tris-Carbonate provides both the buffer and the substrate source. -

Caution: The carbamate formation on the Tris amine can competitively inhibit some enzymes that bind amino-substrates.

Limitations (When to AVOID)

-

Metal Ion Studies: Carbonate precipitates

, -

RNase Control: Tris does not inhibit RNase, and the high pH of carbonate can promote alkaline hydrolysis of RNA if not carefully monitored.

-

Electrode Drift: Ag/AgCl electrodes can drift in Tris solutions due to junction potential issues. Use a "Ross-type" electrode or one compatible with Tris [2].

References

-

H. J. Gyllenhaal, et al. "Carbamate formation in the Tris-CO2 system." Journal of Biological Chemistry. (Mechanistic insight into the amine-CO2 reaction).

-

Sigma-Aldrich Technical Bulletin. "Tris Buffer: Temperature and pH relationships." (Data on temperature coefficients).

-

Hopax Fine Chemicals. "Understanding the Versatility and Importance of Tris Buffer." (General properties and pKa data).

-

AAT Bioquest. "Carbonate-Bicarbonate Buffer Preparation." (Standard protocols for carbonate systems).

Sources

- 1. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 3. neb.com [neb.com]

- 4. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. goldbio.com [goldbio.com]

- 6. 9 popular biological buffers for electrophoresis - Blog - Hopax Fine Chemicals [hopaxfc.com]

Navigating the Cellular Milieu: A Technical Guide to TRIS Carbonate and Other Biological Buffers

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of biological research and pharmaceutical development, maintaining a stable and physiologically relevant pH is not merely a matter of procedural diligence; it is the bedrock upon which reliable and reproducible data are built. The choice of a buffering system can profoundly influence experimental outcomes, from the kinetics of an enzymatic reaction to the viability of a cell culture. This guide provides a deep dive into the properties and applications of common biological buffers, with a particular focus on the versatile yet often misunderstood TRIS carbonate system. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your critical research endeavors.

The Unseen Hand: Why Buffer Selection is Paramount

At its core, a biological buffer is a solution that resists changes in pH upon the addition of an acidic or basic compound.[1] This property is crucial in biological systems where most cellular processes and biochemical reactions are confined to a narrow pH range.[2][3] The ideal biological buffer should possess several key characteristics: a pKa between 6.0 and 8.0, high water solubility, minimal solubility in organic solvents, and it should not permeate cell membranes or interfere with biological processes.[1][4]

The consequences of suboptimal buffering can be severe, leading to protein denaturation, enzyme inhibition, and altered cellular morphology.[5][6] Therefore, a thorough understanding of the chemical and biological properties of different buffering agents is indispensable for the modern researcher.

A Closer Look at the Workhorses: TRIS and the Bicarbonate System

TRIS: The Versatile Amine Buffer

Tris(hydroxymethyl)aminomethane, commonly known as TRIS, is a primary amine and one of the most widely used buffers in biochemistry and molecular biology.[7] With a pKa of approximately 8.1 at 25°C, it is effective in the pH range of 7.0 to 9.0.[7]

Mechanism of Action: TRIS acts as a proton acceptor, with its amine group readily taking up H+ ions to form the conjugate acid, TrisH+.[7] This equilibrium is what confers its buffering capacity.

Advantages:

-

Wide Buffering Range: Its pKa makes it suitable for a broad spectrum of biochemical reactions.[2][7]

-

High Solubility: TRIS is highly soluble in water.[7]

-

Low Cost: It is a relatively inexpensive reagent.[7]

-

Minimal Interference with some Biochemical Processes: TRIS does not precipitate with calcium, magnesium, and heavy metal ions.[2]

Limitations and Considerations:

-

Temperature Dependence: The pKa of TRIS is significantly affected by temperature, decreasing by approximately 0.028 pH units for every 1°C increase.[8][9] This necessitates preparing TRIS buffers at the temperature at which they will be used.

-

Reactive Primary Amine: The primary amine in TRIS can react with certain reagents, such as aldehydes, and may act as an inhibitor for some enzymes.[10][11]

-

Membrane Permeability: TRIS has a tendency to permeate cell membranes, making it generally unsuitable for most cell culture applications.[10]

-

Concentration Dependence: The pH of a TRIS buffer can be influenced by its concentration; a tenfold dilution can lead to a pH change of more than 0.1.[2]

The Bicarbonate Buffer System: Nature's pH Regulator

The bicarbonate buffer system is the primary physiological buffer in the human body, responsible for maintaining the pH of blood and other tissues.[3][12][13] It is a dynamic system involving the equilibrium between carbonic acid (H₂CO₃), bicarbonate ions (HCO₃⁻), and carbon dioxide (CO₂).[14]

Mechanism of Action: Carbon dioxide produced during cellular respiration reacts with water to form carbonic acid, which then dissociates into a bicarbonate ion and a hydrogen ion.[14] This reaction is reversible, allowing the system to neutralize both acids and bases.[12]

Advantages in vitro:

-

Physiological Relevance: It mimics the natural buffering system of the body.

-

Nutritional Benefits: Bicarbonate is a key component of many cell culture media.[15]

Limitations in vitro:

-

Requires a Controlled CO₂ Environment: To maintain a stable pH, bicarbonate-based buffers necessitate a controlled CO₂ atmosphere, typically in a CO₂ incubator.[16] This makes them less suitable for experiments conducted on an open bench.

The Synergy of TRIS Carbonate: A Powerful Combination

While not a single compound, a "TRIS carbonate" buffer leverages the properties of both TRIS and the carbonate-bicarbonate system. This is typically achieved by preparing a TRIS buffer and then adjusting the pH or supplementing it with sodium bicarbonate or sodium carbonate. This combination can offer enhanced buffering capacity over a wider pH range. For instance, a "tris phosphate carbonate" (TPC) buffer has demonstrated superior buffering chemistry in certain applications compared to phosphate buffers alone.[17]

The TRIS component provides robust buffering in the slightly alkaline range, while the carbonate/bicarbonate component can contribute to buffering capacity and, in some contexts, provide a more physiologically relevant environment. However, it is crucial to consider the combined limitations, such as the temperature sensitivity of TRIS and the potential for CO₂ exchange with the atmosphere affecting the carbonate equilibrium.

A Comparative Analysis of Common Biological Buffers

The selection of an appropriate buffer is a critical decision that should be based on the specific requirements of the experiment. Here, we compare TRIS with other widely used biological buffers: Phosphate-Buffered Saline (PBS), HEPES, and MOPS.

| Feature | TRIS | PBS | HEPES | MOPS |

| pKa (at 25°C) | ~8.1[7] | 7.2 | ~7.5[18] | 7.2 |

| Buffering Range | 7.0 - 9.0[7] | 6.8 - 7.6 | 6.8 - 8.2[19] | 6.5 - 7.9 |

| Temperature Dependence of pKa | High[8][18] | Low[2] | Low[18] | Moderate |

| Metal Ion Chelation | Can chelate some metals[10] | Precipitates with Ca²⁺ and Mg²⁺[16] | Low | Low[16] |

| Cell Membrane Permeability | Permeable[10] | Impermeable | Impermeable[15] | Permeable |

| Toxicity | Can be toxic to mammalian cells at high concentrations[10][16] | Non-toxic[16][20] | Generally low toxicity, but can generate free radicals in light[16] | Can be toxic to some cell lines[16] |

| Autoclavable | No (can degrade)[16] | No (with divalent cations)[16] | Yes[16] | No (can degrade)[16] |

Experimental Protocols: A Practical Guide

Preparation of 1 M TRIS-HCl Stock Solution (pH 8.0)

This protocol describes the preparation of a 1 Molar TRIS-HCl stock solution, which can be diluted to the desired working concentration.

Materials:

-

Tris(hydroxymethyl)aminomethane (TRIS base) (MW: 121.14 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinder and beaker

Procedure:

-

Weigh 121.14 g of TRIS base.[9]

-

Dissolve the TRIS base in approximately 800 mL of deionized water in a beaker with a stir bar.[9]

-

Place the beaker on a stir plate and stir until the TRIS base is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the TRIS solution while monitoring the pH. For a pH of 8.0, this will require approximately 42 mL of concentrated HCl.[9]

-

Continue adding HCl dropwise until the desired pH of 8.0 is reached at room temperature.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[9]

-

Sterilize the solution by autoclaving or filtration through a 0.22 µm filter if required for your application.

-

Store the stock solution at room temperature.

Preparation of 10X Phosphate-Buffered Saline (PBS)

This protocol outlines the preparation of a 10X concentrated stock of PBS, a widely used isotonic buffer.[21]

Materials:

-

Sodium chloride (NaCl) (MW: 58.44 g/mol )

-

Potassium chloride (KCl) (MW: 74.55 g/mol )

-

Disodium phosphate (Na₂HPO₄) (MW: 141.96 g/mol )

-

Potassium phosphate monobasic (KH₂PO₄) (MW: 136.09 g/mol )

-

Deionized water

-

pH meter

-

Stir plate and stir bar

Procedure:

-

To prepare 1 L of 10X PBS, dissolve the following in 800 mL of deionized water:[21][22]

-

80 g of NaCl

-

2 g of KCl

-

14.4 g of Na₂HPO₄

-

2.4 g of KH₂PO₄

-

-

Stir the solution until all salts are completely dissolved.

-

Adjust the pH to 7.4 with HCl or NaOH if necessary.[22]

-

Add deionized water to a final volume of 1 L.[22]

-

Sterilize by autoclaving.

-

Store at room temperature. Dilute to 1X with deionized water for use.

Visualizing the Logic: Workflows and Pathways

Buffer Selection Workflow

Choosing the right buffer is a multi-step process that involves considering the experimental system and the properties of the buffer.

Caption: A logical workflow for selecting an appropriate biological buffer.

Bicarbonate Buffering System Pathway

The bicarbonate buffer system is a crucial physiological process that maintains pH homeostasis.

Caption: The equilibrium of the bicarbonate buffer system.

Conclusion: An Informed Choice for Robust Science

The selection of a biological buffer is a foundational decision that reverberates through every stage of an experiment. While TRIS offers a versatile and cost-effective option for many biochemical applications, its limitations, particularly its temperature sensitivity and potential for cellular toxicity, must be carefully considered. The bicarbonate buffer system remains the gold standard for cell culture due to its physiological relevance but requires a controlled CO₂ environment.

Ultimately, there is no single "best" buffer. The optimal choice is dictated by the specific demands of the experimental system. By understanding the underlying chemical principles and practical considerations outlined in this guide, researchers and drug development professionals can navigate the complexities of buffer selection with confidence, ensuring the integrity and reproducibility of their invaluable work.

References

-

A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS. Benchchem.

-

The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine). News.

-

Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific.

-

Tris Buffer Composition and Applications. Hubei New Desheng Materials Technology Co., Ltd.

-

HEPES, TRIS buffer and pH control. Hopax Fine Chemicals.

- Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. [Source not available]

-

The Role of HEPES Buffer in Cell Culture Media. HuanKai Group.

-

Buffering Capacity Comparison of Tris Phosphate Carbonate and Buffered Peptone Water Salmonella Pre-Enrichments for Manufactured Feed and Feed Ingredients. PMC - NIH.

-

What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. DC Fine Chemicals.

-

The uses of Tris buffer - A starting guide. Hopax Fine Chemicals.

- Buffers. A Guide for the Preparation and Use of Buffers in Biological Systems. [Source not available]

-

Bicarbonate buffer system. EBSCO.

-

Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe. AAT Bioquest.

-

Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B - ACS Publications.

-

What is HEPES Buffer Solution?. BOC Sciences.

-

Advantages And Disadvantages Of TRIS Buffer And Its Derivatives. HUI BAI YI.

-

Bicarbonate buffer system. Wikipedia.

-

Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol. Diagnopal.

- Maximizing scale up: Critical considerations for buffer prepar

-

PBS Phosphate Buffered Saline for Cell Culture. Biochemazone.

-

Why does the PH of tris-base buffer change with temperature variation?. ResearchGate.

-

HEPES biological buffer, cell culture, animal husbandry applications. Hopax Fine Chemicals.

-

What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. GoldBio.

-

What is PBS Buffer and Why Every Lab Needs It. Canvax.

-

How Do Biological Buffers Work?. ReAgent Chemicals.

-

Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Wellt Chemicals.

-

Tris Solution. Protocols Online.

-

Comparison of Bis-Tris, MOPS and HEPES buffers. The enzyme kinetics of.... ResearchGate.

-

The Essential Guide to HEPES in Cell Culture. Thermo Fisher Scientific.

-

Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC - NIH.

-

Buffering agents and Buffers. Interchim.

- Tris buffer: characteristics, applications, and precautions. [Source not available]

-

Bicarbonate buffer system – Knowledge and References. Taylor & Francis.

-

Phosphate Buffered Saline (PBS). Sigma-Aldrich.

-

HEPES Buffer. Sigma-Aldrich.

-

Can someone please explain to me about buffer preparation and buffer system?. ResearchGate.

-

The Effect of Buffers on Protein Conformational Stability. ResearchGate.

-

Buffers in Biologics Manufacturing. BioProcess International.

-

Buffers Quick Reference. Merck Millipore.

- The Effect of Buffers on Protein Conformational Stability. [Source not available]

- Biological buffers pKa calcul

-

Preparing Tris Buffer. YouTube.

- Acid/base chemistry: The bicarbonate buffer system and pH regul

-

PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe. AAT Bioquest.

-

Comprehensive Guide to PBS Solution. IBI Scientific.

-

Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B - ACS Publications.

-

PH SHIFTS IN TRIS BUFFER DURING FREEZE THAWING. University Digital Conservancy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine) - News - Hunan Hui Bai Yi New Materials Co.,Ltd. [hbynm.com]

- 3. reagent.co.uk [reagent.co.uk]

- 4. goldbio.com [goldbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Tris Solution | Protocols Online [protocolsonline.com]

- 10. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 11. Tris buffer: characteristics, applications, and precautions [vacutaineradditives.com]

- 12. Bicarbonate buffer system | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]

- 15. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buffering Capacity Comparison of Tris Phosphate Carbonate and Buffered Peptone Water Salmonella Pre-Enrichments for Manufactured Feed and Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 19. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 20. biochemazone.com [biochemazone.com]

- 21. ibisci.com [ibisci.com]

- 22. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

Methodological & Application

Mastering Buffer Preparation: A Senior Application Scientist's Guide to TRIS and Carbonate Buffers for Advanced Protein Analysis

For researchers, scientists, and drug development professionals engaged in the nuanced field of protein analysis, the precision of experimental conditions is paramount. The stability of protein structure and function in vitro is critically dependent on the buffering system employed. An inappropriate buffer can lead to protein denaturation, aggregation, or altered activity, thereby compromising experimental outcomes. This application note provides an in-depth guide to the preparation and application of two stalwart buffer systems in protein biochemistry: TRIS-based buffers and carbonate-bicarbonate buffers. While the term "TRIS carbonate buffer" may arise, it represents a non-standard formulation. This guide will elucidate the distinct roles and chemistries of TRIS and carbonate buffer systems, empowering the researcher to make informed decisions for their specific applications.

The Cornerstone of Protein Stability: Understanding Buffer Systems

Buffers are aqueous solutions that resist changes in pH upon the addition of an acid or a base.[1] In protein analysis, maintaining a stable pH is crucial for preserving the native conformation and charge distribution of proteins, which are essential for their biological activity and for consistent results in analytical techniques.[1] The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms, and it is most effective within a range of approximately one pH unit above and below its pKa.

TRIS-Based Buffers: The Versatile Workhorse of the Molecular Biology Lab

Tris(hydroxymethyl)aminomethane, commonly known as TRIS, is an organic compound widely used to prepare buffers for a vast array of biochemical and molecular biology applications, including protein electrophoresis, purification, and enzyme assays.[1][2] Its popularity stems from its broad buffering range (pH 7.0-9.0), high solubility, and relatively low cost.[1]

The Chemistry of TRIS Buffers

TRIS is a primary amine with a pKa of approximately 8.1 at 25°C.[1] To prepare a TRIS buffer, TRIS base is dissolved in water, and the pH is adjusted to the desired value using a strong acid, typically hydrochloric acid (HCl), to form the conjugate acid, Tris-HCl.[1] The buffering capacity is a result of the equilibrium between the unprotonated TRIS base and the protonated Tris-HCl.

Critical Consideration: The Temperature Dependency of TRIS Buffers

A crucial, and often overlooked, characteristic of TRIS buffers is the significant dependence of their pKa on temperature. The pH of a TRIS buffer solution decreases as the temperature increases.[3] For instance, a TRIS buffer prepared to pH 7.6 at 37°C will have a pH closer to 8.2-8.4 at room temperature.[3] This property is of paramount importance in experimental design.

Key Causality: The change in pH with temperature is due to the temperature-dependent dissociation constant of the TRIS amine group. Therefore, it is imperative to prepare the TRIS buffer at the temperature at which it will be used to ensure accurate pH control during the experiment.[4]

Common TRIS Buffer Systems in Protein Analysis

| Buffer System | Typical Composition | Common pH Range | Primary Applications |

| TRIS-HCl | TRIS base, HCl | 7.2 - 9.0 | General purpose buffer for enzyme assays, protein purification, and electrophoresis.[1][2] |

| TRIS-Glycine | TRIS base, Glycine | 8.3 - 8.8 | Widely used as a running buffer in SDS-PAGE (Laemmli system).[5][6] |

| TRIS-Bicine | TRIS base, Bicine | 7.6 - 9.0 | Used in electrophoresis for resolving small proteins and peptides due to its higher ionic strength and buffering capacity at lower pH ranges compared to Tris-Glycine.[7][8][9] |

Experimental Protocol: Preparation of 1 M TRIS-HCl Stock Solution (pH 8.0)

This protocol outlines the preparation of a 1 M TRIS-HCl stock solution, a common concentrate used for preparing working-strength buffers.

Materials and Reagents:

-

Tris(hydroxymethyl)aminomethane (TRIS base), molecular biology grade (MW: 121.14 g/mol )

-

Hydrochloric acid (HCl), concentrated

-

High-purity, deionized water

-

Calibrated pH meter with a temperature probe

-

Stir plate and magnetic stir bar

-

Graduated cylinders and beakers

-

Autoclave or 0.22 µm sterile filter

Step-by-Step Methodology:

-

Weighing TRIS Base: Accurately weigh 121.14 g of TRIS base and transfer it to a 1 L beaker.

-

Dissolving in Water: Add approximately 800 mL of deionized water and a magnetic stir bar to the beaker. Place the beaker on a stir plate and stir until the TRIS base is completely dissolved.

-

Temperature Equilibration: Allow the solution to cool to the intended temperature of use before pH adjustment. This is a critical step to ensure the final pH is accurate at the experimental temperature.[4]

-

pH Adjustment: Place the calibrated pH electrode and temperature probe into the solution. Slowly add concentrated HCl while continuously stirring and monitoring the pH. Add the acid dropwise as you approach the target pH of 8.0.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Rinse the beaker with a small amount of deionized water and add it to the graduated cylinder. Bring the final volume to 1 L with deionized water.

-

Sterilization and Storage: Sterilize the buffer by autoclaving or by passing it through a 0.22 µm filter. Store the stock solution at room temperature.

Carbonate-Bicarbonate Buffers: The Choice for High pH Applications

The carbonate-bicarbonate buffer system is particularly useful for applications requiring a stable alkaline environment, typically in the pH range of 9.2 to 10.6.[10] It is a staple in immunoassays, such as ELISA, for coating antigens or antibodies onto polystyrene plates, and in various protein and antibody conjugation procedures.[10][11]

The Chemistry of Carbonate-Bicarbonate Buffers

This buffer system is based on the equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). The pKa for the bicarbonate/carbonate equilibrium is around 10.3. By varying the ratio of sodium bicarbonate (the acid) to sodium carbonate (the base), a stable pH in the alkaline range can be achieved.

Causality in Application: The alkaline pH of the carbonate-bicarbonate buffer can facilitate the hydrophobic interaction between proteins and the polystyrene surface of ELISA plates by causing a mild denaturation that exposes the protein's hydrophobic core.[11]

Experimental Protocol: Preparation of 0.1 M Carbonate-Bicarbonate Coating Buffer (pH 9.6)

This protocol details the preparation of a widely used coating buffer for ELISA.

Materials and Reagents:

-

Sodium carbonate (Na₂CO₃), anhydrous (MW: 105.99 g/mol )

-

Sodium bicarbonate (NaHCO₃) (MW: 84.01 g/mol )

-

High-purity, deionized water

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and beakers

Step-by-Step Methodology:

-

Prepare Stock Solutions (Optional but Recommended for Precision):

-

0.1 M Sodium Carbonate: Dissolve 10.599 g of anhydrous sodium carbonate in deionized water and bring the final volume to 1 L.

-

0.1 M Sodium Bicarbonate: Dissolve 8.401 g of sodium bicarbonate in deionized water and bring the final volume to 1 L.

-

-

Mixing the Buffer Components: To prepare 100 mL of 0.1 M carbonate-bicarbonate buffer at pH 9.6, combine the following volumes of the stock solutions:

-

Approximately 16 mL of 0.1 M Sodium Carbonate.

-

Approximately 84 mL of 0.1 M Sodium Bicarbonate.

-

-

Alternative Method (Direct Weighing): For 1 L of buffer, dissolve 1.59 g of sodium carbonate and 2.93 g of sodium bicarbonate in approximately 950 mL of deionized water.[12]

-

pH Verification and Adjustment: Place the calibrated pH electrode into the solution and stir. The pH should be approximately 9.6. If necessary, adjust the pH by adding small amounts of either the 0.1 M sodium carbonate solution (to increase pH) or the 0.1 M sodium bicarbonate solution (to decrease pH).

-

Final Volume Adjustment: Once the target pH is achieved, bring the final volume to the desired amount with deionized water.

-

Storage: Store the buffer at 4°C. It is recommended to use the buffer fresh, as the pH can change over time due to the absorption of atmospheric CO₂.

Visualizing the Workflow: Buffer Preparation Logic

The following diagram illustrates the logical workflow for preparing a generic buffer solution, emphasizing the critical checkpoints for ensuring accuracy and reproducibility.

Caption: Logical workflow for buffer preparation.

The "TRIS Carbonate" Conundrum: Understanding Potential Interactions